mGlu2 agonist
Overview
Description
Biochemical Analysis
Biochemical Properties
LY2979165 plays a significant role in biochemical reactions as it interacts with the metabotropic glutamate receptor 2 (mGluR2), a type of glutamate receptor in the brain . The compound acts as an agonist, meaning it binds to this receptor and activates it . This interaction can influence various biochemical processes, including neurotransmission .
Cellular Effects
The effects of LY2979165 on cells are primarily related to its role as an mGluR2 agonist. By activating mGluR2, LY2979165 can modulate glutamate signaling, which is critical for many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
LY2979165 exerts its effects at the molecular level primarily through its interaction with the mGluR2. As an agonist, it binds to this receptor and activates it, which can lead to changes in cell signaling and gene expression . This interaction can also influence the activity of various enzymes and other biomolecules within the cell .
Temporal Effects in Laboratory Settings
The effects of LY2979165 can change over time in laboratory settings. For example, studies have shown that the compound’s ability to attenuate the functional imaging response to ketamine in healthy subjects was observed at the highest doses tested
Metabolic Pathways
LY2979165 is involved in the glutamate signaling pathway due to its role as an mGluR2 agonist . Detailed information about the specific metabolic pathways and enzymes it interacts with is not currently available in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
LY2979165 is synthesized through a series of chemical reactions involving the incorporation of alanine into the structure of 2812223 . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general process involves the formation of a prodrug by attaching an amino acid (alanine) to the active compound (2812223) to enhance its pharmacokinetic properties .
Industrial Production Methods
The industrial production methods for LY2979165 are not extensively documented in publicly available sources. Typically, such compounds are produced in controlled laboratory environments following Good Manufacturing Practices (GMP) to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
LY2979165 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions involving LY2979165 include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions . The specific conditions, such as temperature, pressure, and solvents, depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of LY2979165 include its oxidized, reduced, and substituted derivatives. These products can have different pharmacological properties and potential therapeutic applications .
Scientific Research Applications
. Some of its notable applications include:
Psychiatric Disorders: LY2979165 has shown promise in modulating glutamate neurotransmission, making it a potential therapeutic agent for psychiatric disorders such as schizophrenia.
Neurological Disorders: The compound’s ability to modulate glutamate release at presynaptic receptors suggests its potential use in treating neurological disorders.
Functional Imaging: LY2979165 has been used in functional imaging studies to assess its effects on brain activity and neurotransmission.
Mechanism of Action
LY2979165 exerts its effects by acting as a selective orthosteric agonist of the metabotropic glutamate receptor 2 (mGlu2) . This receptor is involved in regulating glutamate release at presynaptic terminals. By activating mGlu2 receptors, LY2979165 suppresses glutamate release during periods of enhanced, abnormal glutamate activity . This modulation of glutamate neurotransmission is believed to underlie its potential therapeutic effects in psychiatric and neurological disorders .
Comparison with Similar Compounds
LY2979165 is compared with other similar compounds, such as LY2140023 (pomaglumetad methionil), which is the methionine prodrug of the mGluR2/3 agonist LY404039 . Both LY2979165 and LY2140023 have been shown to attenuate the functional imaging response to ketamine in healthy subjects . LY2979165 is unique in its selective orthosteric agonism of mGlu2 receptors, whereas LY2140023 targets both mGluR2 and mGluR3 receptors .
List of Similar Compounds
- LY2140023 (pomaglumetad methionil)
- LY404039 (mGluR2/3 agonist)
Properties
IUPAC Name |
(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O5S.H3N.H2O/c1-4(14)9(19)17-13(11(22)23)2-5(24-12-15-3-16-18-12)6-7(8(6)13)10(20)21;;/h3-8H,2,14H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,15,16,18);1H3;1H2/t4-,5+,6-,7-,8-,13-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICWTZOQUXUYOK-AHKKVLALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@]1(C[C@H]([C@@H]2[C@H]1[C@H]2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735345 | |
Record name | (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311385-32-6 | |
Record name | (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-2979165 AMMONIUM MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04MW5TZ18S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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